molecular formula C10H12O B6166940 (S)-cyclopropyl(phenyl)methanol CAS No. 110548-56-6

(S)-cyclopropyl(phenyl)methanol

Cat. No.: B6166940
CAS No.: 110548-56-6
M. Wt: 148.2
InChI Key:
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Description

(S)-cyclopropyl(phenyl)methanol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom of the cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(phenyl)methanol typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert styrene to cyclopropyl benzene. This intermediate is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopropyl(phenyl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.

    Reduction: Cyclopropyl(phenyl)methane.

    Substitution: Cyclopropyl(phenyl)chloride or cyclopropyl(phenyl)bromide.

Scientific Research Applications

(S)-cyclopropyl(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopropyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, leading to different steric and electronic effects.

    Cyclopropyl(phenyl)ketone: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.

Uniqueness

(S)-cyclopropyl(phenyl)methanol is unique due to the combination of the cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

110548-56-6

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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